8-Oxa-2-azaspiro[4.5]decane-1,3-dione
Description
Significance of Spirocyclic Systems in Contemporary Chemical Research
Spirocyclic systems are of considerable importance in modern chemical research, primarily due to their inherent three-dimensional nature. nih.gov This characteristic allows for the projection of functional groups in distinct spatial arrangements, which can lead to more specific and potent interactions with biological targets, such as proteins. nih.gov Consequently, spirocyclic scaffolds are increasingly incorporated into the design of novel therapeutic agents. researchgate.net
The rigid framework of spirocycles also reduces the conformational flexibility of a molecule. This can be advantageous in drug design, as it can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity and efficacy. mdpi.com Furthermore, the incorporation of spirocyclic motifs can improve the physicochemical properties of a compound, such as its aqueous solubility and metabolic stability, which are crucial for the development of successful pharmaceuticals. uni.lu
Beyond medicinal chemistry, spirocyclic compounds have found applications in materials science and agrochemicals. nih.gov Their unique architectures can give rise to materials with specific optical and electronic properties, while in agriculture, they are utilized in the development of pesticides and herbicides. nih.gov The prevalence of spirocyclic systems in numerous natural products further underscores their significance and provides inspiration for the design of new synthetic molecules. nih.gov
The 8-Oxa-2-azaspiro[4.5]decane-1,3-dione Scaffold: Structural Features and Research Relevance
This compound is a specific spirocyclic compound characterized by a five-membered succinimide (B58015) ring fused to a six-membered tetrahydropyran (B127337) ring at a spirocyclic center. The presence of the dione (B5365651) functionality on the azaspiro ring system introduces polarity and potential hydrogen bonding sites, which could influence its chemical reactivity and biological interactions.
While detailed research findings on the specific synthesis and applications of this compound are not extensively documented in publicly available literature, its structural components suggest areas of research relevance. The succinimide ring is a well-known pharmacophore found in a variety of biologically active compounds, including anticonvulsants. The tetrahydropyran ring is also a common feature in many natural products and pharmaceuticals, often contributing to favorable pharmacokinetic properties.
The combination of these two rings in a spirocyclic arrangement results in a rigid, three-dimensional structure that is of interest in the exploration of new chemical space for drug discovery and materials science. The compound is commercially available, indicating its utility as a building block in synthetic chemistry. fluorochem.co.uk
Below is a table summarizing the key structural and physicochemical properties of this compound based on available data. uni.lu
| Property | Value |
| Molecular Formula | C₈H₁₁NO₃ |
| IUPAC Name | This compound |
| CAS Number | 90607-23-1 |
| Canonical SMILES | C1COCCC12CC(=O)NC2=O |
| InChI | InChI=1S/C8H11NO3/c10-6-5-8(7(11)9-6)1-3-12-4-2-8/h1-5H2,(H,9,10,11) |
| InChIKey | IHCTUJSPEDLQRV-UHFFFAOYSA-N |
| Monoisotopic Mass | 169.0739 Da |
| Predicted XlogP | -0.8 |
Structure
3D Structure
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-5-8(7(11)9-6)1-3-12-4-2-8/h1-5H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCTUJSPEDLQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285922 | |
| Record name | 8-Oxa-2-azaspiro[4.5]decane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90607-23-1 | |
| Record name | 8-Oxa-2-azaspiro[4.5]decane-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90607-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxa-2-azaspiro[4.5]decane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Computational and Conformational Analyses of 8 Oxa 2 Azaspiro 4.5 Decane 1,3 Dione
Theoretical Characterization of Spirocyclic Imide Geometry and Topology
The foundational step in the computational analysis of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione is the precise determination of its molecular geometry. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to obtain the optimized molecular structure. nih.govnih.gov These calculations identify the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For experimental validation, these computed parameters are ideally compared with data from single-crystal X-ray diffraction studies, which provide the definitive solid-state structure of a molecule. psgcas.ac.in
The spirocyclic nature of this compound, with the C4 carbon of the tetrahydropyran (B127337) ring also being the C4 of the succinimide (B58015) ring, creates a constrained and well-defined three-dimensional architecture. The succinimide ring is expected to be nearly planar, while the tetrahydropyran ring will adopt a more flexible conformation, typically a chair form. DFT calculations can accurately predict these geometric features. psgcas.ac.in
Beyond simple geometry, topological analyses like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the nature of chemical bonds within the molecule. This provides insights into bond strengths, charge distribution, and the stability of the spirocyclic framework.
| Parameter | Ring System | Typical Calculated Value |
|---|---|---|
| C=O Bond Length | Succinimide | 1.22 Å |
| C-N Bond Length | Succinimide | 1.38 Å |
| C-O Bond Length | Tetrahydropyran | 1.43 Å |
| C-Cspiro-C Bond Angle | Spiro Center | 109.5° |
| O=C-N Bond Angle | Succinimide | 125.0° |
| C-O-C Bond Angle | Tetrahydropyran | 111.0° |
Conformational Landscape and Energetics of the 8-Oxa-2-azaspiro[4.5]decane System
While the succinimide ring is relatively rigid, the tetrahydropyran ring possesses significant conformational flexibility. It can exist in several conformations, primarily the low-energy 'chair' form and higher-energy 'boat' and 'twist-boat' forms. The spiro fusion introduces unique steric interactions that influence the relative stability of these conformers.
Computational methods are essential for exploring this conformational landscape. A structure optimization step is performed for each potential conformer to determine its local energy minimum. mdpi.com By comparing the energies of these optimized structures, a conformational energy profile can be constructed, identifying the global minimum energy structure and the energy barriers for interconversion between different conformers. For the 8-Oxa-2-azaspiro[4.5]decane system, the chair conformation of the tetrahydropyran ring is predicted to be the most stable, significantly lower in energy than the boat or twist-boat forms. Dynamic NMR experiments can be used to experimentally study these conformational interconversions. rsc.org
| Conformation | Relative Energy (kJ/mol) | Predicted Stability |
|---|---|---|
| Chair | 0.00 | Most Stable |
| Twist-Boat | 23.0 | Intermediate |
| Boat | 28.5 | Least Stable (Transition State) |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide deep insights into the electronic properties of this compound, which govern its reactivity. The analysis of Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.
Calculations would likely show that the HOMO is localized on the oxygen atom of the tetrahydropyran ring and the nitrogen of the imide, while the LUMO is distributed over the two carbonyl groups of the succinimide ring. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the carbonyl carbons and electrophilic attack at the heteroatoms. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further predicting its interaction with other chemical species. nih.gov
| Property | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -7.2 | Electron-donating ability |
| LUMO Energy | -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 | Chemical stability and reactivity |
| Ionization Potential | 7.2 | Energy to remove an electron |
| Electron Affinity | 1.5 | Energy released upon adding an electron |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on a force field, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water. researchgate.net
MD simulations are also invaluable for studying how the spiro-compound interacts with its environment. By simulating the molecule in a solvent, one can analyze the formation and lifetime of hydrogen bonds between the molecule's carbonyl oxygens or imide N-H group and surrounding water molecules. This provides a detailed understanding of its solvation properties and potential for interaction with biological targets. researchgate.net
Mechanistic Insights into the Biological Activity of 8 Oxa 2 Azaspiro 4.5 Decane 1,3 Dione Derivatives
Elucidation of Molecular Target Interactions and Mechanistic Pathways
The biological activity of 8-oxa-2-azaspiro[4.5]decane-1,3-dione derivatives is rooted in their ability to interact with specific biomolecular targets, primarily receptors and enzymes. These interactions trigger downstream events that manifest as a pharmacological response. While research on the specific this compound structure is specific, extensive studies on its structural isomers and related spirocyclic compounds provide significant mechanistic insights.
Direct evidence for the modulation of enzyme activity by this compound derivatives is limited in current literature. However, studies on structurally related spirocyclic compounds suggest potential interactions. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane have been shown to inhibit permeability transition pores by interacting with the F.O.-ATP synthase c subunit. mdpi.com These findings, while on a different heterocyclic system, highlight the potential for spirocyclic structures to engage with complex enzyme systems.
The most well-documented interactions of this compound class are with neurotransmitter receptors, where they exhibit significant affinity and functional activity.
Muscarinic Receptor Agonism : Derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane scaffold have been extensively studied as M1 muscarinic receptor agonists. nih.gov Compounds such as 2,8-dimethyl-1-oxa-8-azaspiro consensus.appdocumentsdelivered.comdecan-3-one were designed as M1 muscarinic agonists for potential use in treating dementia of the Alzheimer's type. nih.gov Certain derivatives, including 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (YM954) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796), act as partial agonists for M1 muscarinic receptors. nih.govcapes.gov.br This agonistic activity is demonstrated by their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices, a key signaling event following M1 receptor activation. nih.govdocumentsdelivered.com These compounds show a preferential affinity for M1 receptors over M2 receptors. nih.gov
GABA(A) Receptor Influence : Based on available scientific literature, there is currently no specific evidence detailing the interaction or influence of this compound derivatives on GABA(A) receptors.
Sigma-1 Receptor Ligand Binding : A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective sigma-1 (σ1) receptor ligands. researchgate.netnih.gov The σ1 receptor is a unique chaperone protein involved in neuroplasticity and cellular defense mechanisms. researchgate.net These ligands exhibit high, nanomolar affinity for σ1 receptors, with Ki values ranging from 0.47 to 12.1 nM. nih.gov They also display moderate selectivity over σ2 receptors, with selectivity ratios (Ki(σ2)/Ki(σ1)) ranging from 2 to 44. researchgate.netnih.gov This potent and selective binding suggests that the 1-oxa-8-azaspiro[4.5]decane scaffold is a promising framework for developing brain imaging agents and potential therapeutics targeting the sigma-1 receptor. researchgate.netnih.gov
Modulation of Cellular Signaling Pathways and Gene Expression by Spirocyclic Imides
By binding to specific receptors, derivatives of the oxa-azaspiro[4.5]decane framework can modulate critical intracellular signaling pathways.
The M1 muscarinic agonism exhibited by 1-oxa-8-azaspiro[4.5]decane derivatives directly initiates a well-defined signaling cascade. nih.govconsensus.app Activation of the M1 receptor leads to the stimulation of phosphoinositide hydrolysis. nih.govdocumentsdelivered.com This pathway involves the enzyme phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C activation, respectively.
Furthermore, the interaction with sigma-1 receptors provides another avenue for modulating cellular function. researchgate.net As chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane, sigma-1 receptors regulate intracellular Ca²+ homeostasis and influence a variety of cellular signaling pathways, thereby playing a role in neuronal homeostasis and cell survival. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of oxa-azaspiro[4.5]decane derivatives for their molecular targets.
Systematic modifications to the 1-oxa-8-azaspiro[4.5]decane skeleton have revealed key structural features that govern binding affinity and selectivity, particularly for muscarinic and sigma-1 receptors.
For M1 muscarinic agonists, starting with the lead compound 2,8-dimethyl-1-oxa-8-azaspiro consensus.appdocumentsdelivered.comdecan-3-one (Compound 17), which showed potent but non-selective activity, various modifications were made. nih.gov Introducing different substituents at the 2- and 3-positions of the spirocyclic ring system significantly influenced receptor selectivity. nih.gov For example, analogues with a 2-ethyl group, a 3-methylene group, or 3-dithioketal groups displayed a preferential affinity for M1 over M2 receptors. nih.gov In a related series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, alteration of a methyl group at the N2 position was found to increase M1/M2 receptor selectivity, although it resulted in a loss of M1 agonistic activity. documentsdelivered.com
For sigma-1 receptor ligands, a series of seven 1-oxa-8-azaspiro[4.5]decane derivatives were shown to maintain high nanomolar affinity, indicating that the core spirocyclic scaffold is a robust anchor for binding to this receptor. researchgate.netnih.gov
| Compound | Structural Modification (from parent compound 17) | Effect on Receptor Affinity/Activity |
|---|---|---|
| Compound 17 (2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) | Parent Compound | Potent but non-selective M1/M2 activity |
| Compound 18 (2-ethyl analogue) | Methyl at C2 replaced with ethyl | Preferential affinity for M1 over M2; partial M1 agonist |
| Compound 29 (3-methylene analogue) | Oxo at C3 replaced with methylene | Preferential affinity for M1 over M2; partial M1 agonist |
| Compounds 26, 28 (3-dithioketal analogues) | Oxo at C3 replaced with dithioketal | Preferential affinity for M1 over M2 receptors |
| Compound 37 (3-oxime analogue) | Oxo at C3 replaced with oxime | Preferential affinity for M1 over M2 receptors |
| Compound Series | Number of Ligands Tested | Sigma-1 (σ1) Receptor Affinity (Ki) | Selectivity over Sigma-2 (σ2) (Ki(σ2)/Ki(σ1)) |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane derivatives | 7 | 0.47 – 12.1 nM | 2 – 44 |
The stereochemistry of these spirocyclic compounds plays a critical role in their biological activity. Studies involving the optical resolution of active 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated that biological activity can reside preferentially in one stereoisomer. nih.gov For the M1 partial agonists 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, it was found that the M1 agonist activity was predominantly associated with the (-)-isomers. nih.gov This occurred even though the eudismic ratios (the ratio of affinities of the enantiomers) for receptor binding were low. nih.gov Furthermore, X-ray crystal structure analysis determined the absolute configuration of the active (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane to be S. nih.gov This highlights that molecular recognition by the receptor is highly sensitive to the three-dimensional arrangement of the molecule, affecting functional activation more significantly than simple binding affinity.
Biochemical and Cellular Mechanisms of Action for Spirocyclic Derivatives
The biological activities of spirocyclic compounds, particularly derivatives of this compound and structurally related molecules, have been a subject of scientific investigation, revealing potential therapeutic applications. The unique three-dimensional structure of these compounds, conferred by the spirocyclic core, is believed to contribute to their interaction with biological targets. researchgate.net Research has primarily focused on their myelostimulating and antiproliferative properties, with mechanistic insights beginning to emerge for certain classes of these derivatives.
Myelostimulating Activity
While the core structure of this compound is of interest, current scientific literature does not provide specific details on the myelostimulating activity of its direct derivatives. However, studies on other spirocyclic hydantoin (B18101) systems offer insights into this potential biological effect. For instance, derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-dione have demonstrated notable myelostimulating activity in models of artificially induced myelosuppression. researchgate.net
In these studies, the administration of these spiro-hydantoin derivatives led to a significant acceleration in the regeneration of both lymphocyte and granulocyte cell populations within the bone marrow. researchgate.net This suggests that these compounds may influence hematopoietic pathways, promoting the recovery of white blood cells. The precise biochemical and cellular mechanisms underpinning this activity are still under investigation, but it is hypothesized that these molecules may interact with growth factors or signaling pathways that regulate the proliferation and differentiation of hematopoietic stem and progenitor cells. It is important to note that these findings pertain to a different heterocyclic spiro system and cannot be directly extrapolated to derivatives of this compound without further specific research.
Antiproliferative Mechanisms
In contrast to the limited data on myelostimulation, the antiproliferative mechanisms of spirocyclic compounds structurally related to this compound have been more extensively explored. Research into derivatives of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione has provided valuable insights into their potential as anticancer agents. nih.govnih.gov These compounds have shown moderate to potent activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. nih.gov
The primary antiproliferative mechanisms identified for these spirocyclic derivatives involve the induction of apoptosis and the blocking of the cell cycle. nih.gov
Induction of Apoptosis:
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Studies have shown that certain derivatives of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione can effectively trigger this process in cancer cells. For example, treatment of MDA-MB-231 breast cancer cells with one such derivative, compound 8b , at a concentration of 10 μM resulted in a significant increase in the population of apoptotic cells. nih.gov Specifically, the percentage of cells in early-stage apoptosis increased from a baseline of 4.66% to 10.9%, while the percentage of cells in late-stage apoptosis rose from 1.02% to 3.00%. nih.gov This indicates that the compound actively promotes the apoptotic cascade in these cancer cells.
| Treatment | Cell Line | Early-Stage Apoptosis (%) | Late-Stage Apoptosis (%) |
|---|---|---|---|
| DMSO (Control) | MDA-MB-231 | 4.66 | 1.02 |
| Compound 8b (10 µM) | MDA-MB-231 | 10.9 | 3.00 |
Cell Cycle Arrest:
In addition to inducing apoptosis, these spirocyclic derivatives have been observed to inhibit the proliferation of tumor cells by blocking the cell cycle. nih.gov The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at a specific phase, these compounds can prevent cancer cells from multiplying. While the precise phase of the cell cycle affected by these derivatives is a subject of ongoing research, this mechanism is a key component of their antiproliferative action. nih.gov Some spirocyclohexadienones have been investigated for their potential to bind to the colchicine (B1669291) binding site on tubulin, which would affect cell cycle progression, though they did not impact the cell cycle to the same degree as colchicine itself. researchgate.net
The biochemical basis for these antiproliferative effects is thought to be linked to the unique structural features of the spirodienone scaffold. researchgate.net The presence of a dienone system in some of these molecules can lead to Michael addition reactions with nucleophilic groups in biological macromolecules, which could contribute to their cytotoxicity. However, newer derivatives are being designed to reduce this reactivity while maintaining or enhancing their specific anticancer effects. nih.gov
Strategic Applications of the 8 Oxa 2 Azaspiro 4.5 Decane 1,3 Dione Scaffold in Chemical Research
Utilization as a Versatile Synthetic Intermediate for the Construction of Complex Organic Molecules
The 8-Oxa-2-azaspiro[4.5]decane-1,3-dione framework, owing to its embedded succinimide (B58015) and tetrahydropyran (B127337) rings, presents a rich platform for synthetic elaboration. The succinimide moiety, with its two carbonyl groups and a reactive nitrogen atom, offers multiple handles for chemical modification. This allows for the introduction of a wide array of substituents and the construction of more intricate molecular designs.
While specific, extensively documented synthetic campaigns employing this compound as a starting material are not voluminously reported in mainstream literature, its potential is evident from the well-established reactivity of related spirocyclic systems. The general synthetic accessibility of the parent 8-Oxa-2-azaspiro[4.5]decane suggests that the dione (B5365651) derivative is also readily preparable, likely through methods analogous to those used for other succinimide-containing spirocycles. researchgate.net The true value of this scaffold lies in its ability to serve as a rigid core, from which complex peripheral functionalities can be appended, leading to the generation of diverse compound libraries for screening and optimization in drug discovery and materials science.
Design and Development of Molecular Probes and Chemical Tool Compounds
The development of molecular probes and chemical tools is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. The this compound scaffold is a promising candidate for the design of such tools. Its rigid, three-dimensional structure can be exploited to create probes with high specificity for their biological targets.
For instance, derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been successfully developed as selective ligands for sigma-1 receptors, which are implicated in a variety of neurological disorders. These efforts highlight the potential of the oxa-azaspiro[4.5]decane core in generating neurologically active compounds. By incorporating the dione functionality, it is conceivable to develop novel probes with altered pharmacokinetic and pharmacodynamic properties, potentially targeting different receptor subtypes or enzyme active sites. The succinimide ring, for example, is a known pharmacophore in several approved drugs, and its inclusion in a spirocyclic framework could lead to the discovery of novel biological activities.
Scaffold Engineering for Enhanced Molecular Recognition in Chemical Biology
Molecular recognition, the specific interaction between two or more molecules, is fundamental to all biological processes. The engineering of molecular scaffolds to enhance these interactions is a key strategy in the design of new therapeutics and diagnostic agents. The this compound scaffold offers a unique platform for such engineering efforts.
The defined stereochemistry of the spirocyclic core allows for the precise spatial arrangement of functional groups. This is critical for optimizing interactions with the binding sites of proteins and other biological macromolecules. By systematically modifying the substituents on both the succinimide and tetrahydropyran rings, chemists can fine-tune the scaffold's shape, polarity, and hydrogen bonding capabilities to achieve high-affinity and selective binding to a target of interest. The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding, which can contribute to a more favorable binding free energy.
Contribution to the Expansion of Three-Dimensional Medicinal Chemical Space
In recent years, there has been a significant push in medicinal chemistry to "escape from flatland," a term that describes the tendency to focus on planar, aromatic structures in drug design. The over-reliance on such scaffolds can limit the exploration of the vast, three-dimensional chemical space that is relevant to biological systems. Spirocyclic compounds, including this compound, are at the forefront of this movement.
The spirocyclic nature of this scaffold inherently confers a three-dimensional topology. This is in stark contrast to the flat structures of many traditional drug molecules. The ability to introduce substituents in a well-defined, non-planar orientation can lead to improved target engagement, enhanced selectivity, and more favorable physicochemical properties, such as increased solubility and metabolic stability. The exploration and incorporation of novel 3D scaffolds like this compound are therefore crucial for the continued innovation and success of drug discovery programs. researchgate.net
Emerging Research Avenues and Future Directions for 8 Oxa 2 Azaspiro 4.5 Decane 1,3 Dione Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic organic chemistry continually provides new tools to construct complex molecules with greater efficiency and environmental consideration. For a molecule like 8-Oxa-2-azaspiro[4.5]decane-1,3-dione, future synthetic efforts are likely to move beyond traditional methods towards more sustainable and innovative approaches such as photocatalysis and flow chemistry.
Photocatalytic Approaches: Visible-light photoredox catalysis has emerged as a powerful and green technology for the synthesis of complex organic molecules, including spirocyclic systems. rsc.orgresearchgate.netacs.orgemory.edu This methodology utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. rsc.org For the synthesis of the this compound scaffold, photocatalysis could offer several advantages:
Radical-Mediated Spirocyclization: Photocatalytic methods are particularly adept at generating radical intermediates, which can undergo intramolecular cyclization to form the spirocyclic core. researchgate.net For instance, a suitably functionalized precursor could be designed to undergo a photocatalytic radical cascade reaction, leading to the formation of the spiro-center in a single, efficient step.
Environmentally Benign Conditions: These reactions often use visible light as a renewable energy source and can be performed with organic dyes as photocatalysts, reducing the reliance on heavy metal catalysts. rsc.org
| Potential Photocatalytic Reaction | Description |
| Intramolecular Cyclization | A linear precursor with appropriate functional groups is irradiated with visible light in the presence of a photocatalyst, leading to a radical-initiated cyclization to form the spiro-ring system. |
| [4+1] or [3+2] Cycloadditions | Photocatalytically generated intermediates could participate in cycloaddition reactions to construct the heterocyclic rings of the spiro-compound. |
Flow Chemistry: Flow chemistry, or continuous-flow synthesis, is another paradigm shift in chemical synthesis that offers significant benefits over traditional batch processing. uc.ptspringerprofessional.denih.govmdpi.comdurham.ac.uk The application of flow chemistry to the synthesis of this compound could lead to:
Enhanced Safety and Scalability: Flow reactors handle small volumes of reactants at any given time, which minimizes risks associated with exothermic reactions or the use of hazardous reagents. nih.gov Scaling up production is also more straightforward, often by simply extending the reaction time. mdpi.com
Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and cleaner reaction profiles, reducing the need for extensive purification. springerprofessional.de
Multi-step Telescoped Synthesis: Flow chemistry allows for the integration of multiple reaction and purification steps into a single continuous process, significantly streamlining the synthesis of complex molecules. uc.pt
Application of Advanced Spectroscopic and Structural Characterization Techniques for Elucidation of Structure-Function Relationships
A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for understanding their chemical reactivity and biological activity. Advanced spectroscopic and structural characterization techniques are indispensable tools in this endeavor.
While standard techniques like FT-IR, NMR, and mass spectrometry provide fundamental structural information, a deeper understanding of structure-function relationships requires more advanced methods. emanresearch.orgorientjchem.org
Single-Crystal X-ray Diffraction: This technique provides the most definitive three-dimensional structure of a molecule in the solid state. For novel derivatives of this compound, obtaining crystal structures can reveal precise bond lengths, bond angles, and the conformation of the spirocyclic system, which are critical for understanding its interaction with biological targets. mdpi.com
Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) can be used to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the molecule in solution. These techniques are vital for confirming the structure of newly synthesized compounds and for studying their conformational dynamics.
Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques such as circular dichroism (CD) spectroscopy can be used to determine the absolute configuration of the stereocenters.
| Technique | Information Gained | Relevance to Structure-Function |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. | Crucial for understanding receptor binding and designing more potent analogs. |
| 2D NMR Spectroscopy | Connectivity of atoms and relative stereochemistry in solution. | Confirms the structural integrity and conformation, which influences biological activity. |
| Circular Dichroism (CD) | Absolute configuration of chiral centers. | Essential for understanding enantioselective biological interactions. |
Synergy of Computational and Experimental Approaches in Molecular Design and Mechanism Elucidation
The integration of computational chemistry with experimental synthesis and biological testing has become a powerful strategy in modern drug discovery and materials science. emanresearch.orgnih.govnews-medical.netresearchgate.netresearchgate.net For this compound, this synergy can accelerate the design of new derivatives with desired properties and provide deep insights into their reaction mechanisms.
Molecular Modeling and Docking: Computational tools can be used to model the interaction of this compound derivatives with specific biological targets. nih.gov Molecular docking studies can predict the binding affinity and orientation of the compounds within the active site of a protein, guiding the design of more potent and selective inhibitors. researchgate.net
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic properties, reactivity, and spectroscopic features of the spirocyclic imides. mdpi.comresearchgate.net These calculations can help in understanding the reaction mechanisms of their synthesis and their mode of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build mathematical models that correlate the structural features of a series of this compound analogs with their biological activity. news-medical.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Exploration of New Biological Interaction Mechanisms and Target Identification for Spirocyclic Imides
The rigid, three-dimensional nature of spirocyclic compounds makes them attractive scaffolds for probing biological systems. nih.govthieme-connect.comnih.govnih.govacs.orgmdpi.comresearchgate.netwikipedia.org Spirocyclic imides, in particular, have shown a wide range of biological activities. The future exploration of this compound in this context will likely focus on uncovering novel biological interaction mechanisms and identifying specific molecular targets.
High-Throughput Screening: Screening a library of this compound derivatives against a wide range of biological targets can lead to the identification of novel activities.
Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold can be a powerful tool for target identification. These probes can be used in techniques such as affinity chromatography or activity-based protein profiling to isolate and identify their cellular binding partners.
Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how these compounds exert their effects. This could involve a variety of cellular and biochemical assays to pinpoint the specific signaling pathways or enzymes that are modulated by the spirocyclic imides. The imine functionality, for instance, is a known pharmacophore in some marine biotoxins and its role in the biological activity of this class of compounds warrants investigation. thieme-connect.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione?
- Methodological Answer : The compound can be synthesized via multicomponent condensation reactions. For example, a three-component domino reaction involving aromatic substrates (e.g., anisole), dicarbonyl equivalents (e.g., isobutyric aldehyde), and nitriles in the presence of concentrated sulfuric acid has been reported. This method generates the spirocyclic core through dearomatization and cyclization steps . Reaction optimization includes controlling stoichiometry (typically 1:1:1 for substrate:aldehyde:nitrile) and using H₂SO₄ as a catalyst. Yields range from 40–65%, depending on substituents.
Q. What spectroscopic methods are used to characterize the structure of this compound?
- Methodological Answer : Structural elucidation relies on complementary techniques:
- 1H/13C NMR : Assigns proton and carbon environments, with spirocyclic carbons appearing as distinct singlets (δ 50–60 ppm for bridgehead carbons) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1750–1780 cm⁻¹) and heteroatom functionalities (e.g., C-O-C at ~1100 cm⁻¹) .
- X-ray Crystallography : Resolves absolute configuration and bond angles, as demonstrated for related spiro compounds (e.g., C–O bond lengths of 1.43–1.45 Å) .
Q. How is purity assessed using HPLC for this compound?
- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Chromolith®) is employed. Method validation includes:
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
- Detection : UV at 210–220 nm for carbonyl absorption.
- System Suitability : Retention time reproducibility (±0.1 min) and peak symmetry (tailing factor <1.5). Purity thresholds are >95% (HPLC), as per pharmacopeial standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the spirocyclic core?
- Methodological Answer : Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar media.
- Catalyst Screening : Brønsted acids (e.g., H₂SO₄) outperform Lewis acids (e.g., AlCl₃) in promoting spirocyclization .
- Temperature Control : Reactions performed at 80–100°C show 20% higher yields than room-temperature conditions.
- Post-reaction Workup : Acidic quench (pH 2–3) followed by extraction with dichloromethane minimizes byproduct formation .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Discrepancies arise from dynamic conformational changes or solvent effects. Strategies include:
- Variable Temperature NMR : Conducted at 25°C and −40°C to observe coalescence of split signals, confirming fluxional behavior .
- Deuterated Solvent Comparison : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding interactions.
- DFT Calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets, aligning theoretical and experimental data .
Q. How can derivatives of this compound be designed for biological activity studies?
- Methodological Answer : Rational design strategies include:
- Substituent Modification : Introducing tert-butyl groups or halogen atoms (e.g., Cl) at the 7,9-positions enhances lipophilicity and target binding .
- Pharmacophore Modeling : Use Schrödinger Suite to identify key interactions (e.g., hydrogen bonding with the spirocyclic carbonyl) .
- In Vitro Screening : Derivatives are tested against neurological targets (e.g., 5-HT receptors) using radioligand binding assays (IC₅₀ values reported in nM ranges) .
Q. How are analytical methods validated for regulatory compliance?
- Methodological Answer : Validation follows ICH Q2(R1) guidelines:
- Specificity : No interference from impurities (e.g., residual starting materials) confirmed via spiked samples .
- Linearity : R² >0.998 across 50–150% of the target concentration.
- Accuracy : Recovery rates of 98–102% via standard addition .
- Robustness : Column temperature (±5°C) and flow rate (±0.1 mL/min) variations yield <2% RSD in retention times .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the spirocyclic carbonyl shows high electrophilicity (LUMO energy −1.8 eV) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., activation barriers in water vs. THF) using Amber16 .
- Docking Studies : Predict interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
